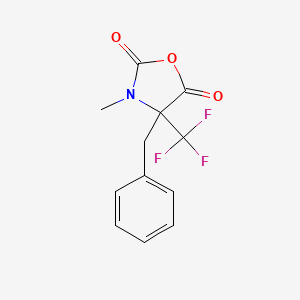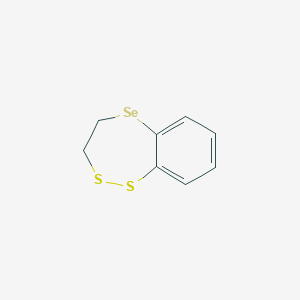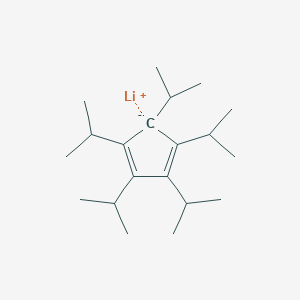
lithium;1,2,3,4,5-penta(propan-2-yl)cyclopenta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;1,2,3,4,5-penta(propan-2-yl)cyclopenta-1,3-diene is a complex organometallic compound It is known for its unique structure, which includes a cyclopentadiene ring substituted with five isopropyl groups and a lithium ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1,2,3,4,5-penta(propan-2-yl)cyclopenta-1,3-diene typically involves the reaction of 1,2,3,4,5-penta(propan-2-yl)cyclopenta-1,3-diene with a lithium reagent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. Common solvents used include tetrahydrofuran (THF) and diethyl ether. The reaction is typically performed at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;1,2,3,4,5-penta(propan-2-yl)cyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopentadienyl derivatives.
Reduction: Reduction reactions can lead to the formation of reduced cyclopentadiene species.
Substitution: The isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentadienyl ketones, while reduction can produce cyclopentadiene alcohols.
Applications De Recherche Scientifique
Lithium;1,2,3,4,5-penta(propan-2-yl)cyclopenta-1,3-diene has several scientific research applications:
Chemistry: It is used as a ligand in organometallic chemistry and catalysis. Its unique structure allows it to stabilize various metal complexes.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: The compound is being investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism by which lithium;1,2,3,4,5-penta(propan-2-yl)cyclopenta-1,3-diene exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion coordinated with the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium pentamethylcyclopentadienide: Similar in structure but with methyl groups instead of isopropyl groups.
Sodium cyclopentadienide: Contains a sodium ion instead of lithium and lacks the isopropyl substitutions.
Potassium cyclopentadienide: Similar to sodium cyclopentadienide but with a potassium ion.
Uniqueness
Lithium;1,2,3,4,5-penta(propan-2-yl)cyclopenta-1,3-diene is unique due to its bulky isopropyl groups, which provide steric hindrance and influence the reactivity and stability of the compound. This makes it particularly useful in applications requiring selective catalysis and stabilization of reactive intermediates.
Propriétés
Numéro CAS |
176977-33-6 |
|---|---|
Formule moléculaire |
C20H35Li |
Poids moléculaire |
282.5 g/mol |
Nom IUPAC |
lithium;1,2,3,4,5-penta(propan-2-yl)cyclopenta-1,3-diene |
InChI |
InChI=1S/C20H35.Li/c1-11(2)16-17(12(3)4)19(14(7)8)20(15(9)10)18(16)13(5)6;/h11-15H,1-10H3;/q-1;+1 |
Clé InChI |
UQRDGLSLLGAGBT-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CC(C)[C-]1C(=C(C(=C1C(C)C)C(C)C)C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



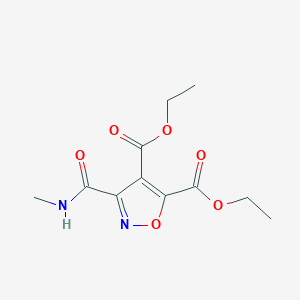
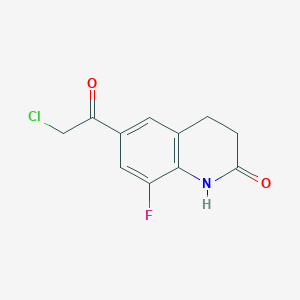
![2'-Chloro-6'-methoxy-4'-methyl[1,1'-biphenyl]-4-ol](/img/structure/B12563565.png)
![5-(Phenoxymethyl)tetrazolo[1,5-a]quinoline](/img/structure/B12563567.png)
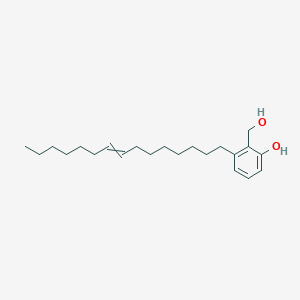
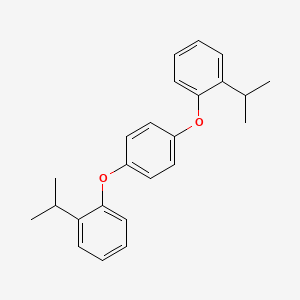
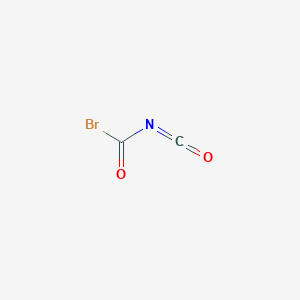
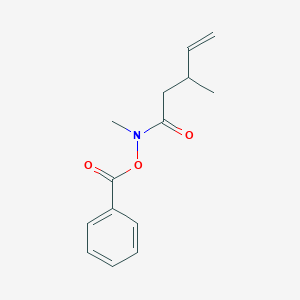
![3-[Tert-butyl(dimethyl)silyl]-2-methylprop-2-en-1-ol](/img/structure/B12563598.png)
![N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-(methanesulfonyl)-L-alanine](/img/structure/B12563619.png)
![2-{4-[(E)-(4-Methoxyphenyl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B12563622.png)
